Product packaging for 4-Chloroquinoline-2-carbaldehyde(Cat. No.:CAS No. 28615-67-0)

4-Chloroquinoline-2-carbaldehyde

Cat. No.: B1628204
CAS No.: 28615-67-0
M. Wt: 191.61 g/mol
InChI Key: VEUNQOHTJJSSNA-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Science

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceutical agents. nih.govresearchgate.net The versatility of the quinoline ring system allows for functionalization at various positions, leading to a diverse array of derivatives with a broad spectrum of pharmacological activities. researchgate.net These activities include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. researchgate.netnih.gov The ability of the quinoline nucleus to serve as a core for designing novel therapeutic agents has solidified its importance in modern drug discovery and development. nih.govresearchgate.net

Academic Context and Research Focus on Halogenated Quinoline Derivatives

Within the vast family of quinoline derivatives, halogenated quinolines represent a significant area of academic and industrial research. The introduction of halogen atoms, such as chlorine, into the quinoline framework can profoundly influence the molecule's physicochemical properties, including its lipophilicity, electronic character, and reactivity. These modifications, in turn, can modulate the biological activity of the resulting compounds.

Research into halogenated quinolines is often driven by the quest for new therapeutic agents with enhanced potency or novel mechanisms of action. For instance, studies have explored the antibacterial and anticancer activities of various chloroquinoline derivatives. nih.govtandfonline.com The chlorine substituent can act as a key pharmacophoric element or as a reactive handle for further synthetic transformations, enabling the construction of more complex molecular architectures.

Scope of Research Trajectories for 4-Chloroquinoline-2-carbaldehyde

While extensive research has been conducted on the quinoline scaffold and its halogenated derivatives, dedicated studies focusing solely on this compound are less prevalent in the scientific literature. Much of the existing research has centered on its isomer, 2-chloroquinoline-3-carbaldehyde (B1585622), which has been extensively used as a versatile building block in the synthesis of fused heterocyclic systems. nih.govresearchgate.net

Nevertheless, the unique substitution pattern of this compound, with a chlorine atom at the 4-position and a carbaldehyde group at the 2-position, presents distinct opportunities for chemical exploration. The reactivity of both the chloro and aldehyde functionalities offers a platform for a variety of chemical transformations.

Future research on this compound is likely to proceed along several key trajectories:

Synthetic Methodology: The development of efficient and scalable synthetic routes to this compound is a fundamental prerequisite for its broader application. While general methods for the synthesis of substituted quinolines exist, optimization for this specific isomer is an area for further investigation.

Reactivity Studies: A systematic investigation of the reactivity of both the chloro and aldehyde groups is crucial. This includes exploring nucleophilic substitution reactions at the 4-position and a wide range of transformations of the aldehyde group, such as condensations, oxidations, and reductions.

Application in Heterocyclic Synthesis: The bifunctional nature of this compound makes it an attractive precursor for the synthesis of novel and complex heterocyclic systems. Research in this area would focus on intramolecular and intermolecular cyclization reactions to construct fused quinoline derivatives with potential biological activities.

Biological Evaluation: Given the established biological significance of the quinoline scaffold, derivatives of this compound are logical candidates for biological screening. Investigations into their potential antimicrobial, anticancer, and other therapeutic activities could unveil new lead compounds for drug discovery.

The following sections will provide a more detailed overview of the current state of knowledge regarding this compound, drawing upon available data and the broader context of quinoline chemistry.

Interactive Data Tables

Table 1: Physicochemical Properties of 4-Chloroquinoline (B167314)

PropertyValueReference
Molecular FormulaC9H6ClN nih.gov
Molecular Weight163.61 g/mol nih.gov
Melting Point28-31 °C nih.gov
IUPAC Name4-chloroquinoline nih.gov

Table 2: Spectroscopic Data for 4-Chloroquinoline

Spectroscopy TypeKey SignalsReference
Mass Spectrometry (m/z)Top Peak: 163, 2nd Highest: 128, 3rd Highest: 165 nih.gov
FTIR SpectraCAPILLARY CELL: NEAT nih.gov
13C NMR SpectraAvailable in PubChem nih.gov

Table 3: Biological Activities of Related Quinoline Derivatives

Compound TypeBiological ActivityReference
Quinoline-based hydrazone derivativesAntioxidant tandfonline.com
4-chloro-2-phenyl quinoline derivativesAntibacterial nih.gov
Quinoline-chalcone derivativesAnticancer tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6ClNO B1628204 4-Chloroquinoline-2-carbaldehyde CAS No. 28615-67-0

Properties

IUPAC Name

4-chloroquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-9-5-7(6-13)12-10-4-2-1-3-8(9)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUNQOHTJJSSNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50574165
Record name 4-Chloroquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28615-67-0
Record name 4-Chloroquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chloroquinoline 2 Carbaldehyde and Its Precursors/analogs

Established Synthetic Pathways for the Quinoline (B57606) Nucleus

Several classical reactions have been refined over the years to provide access to the quinoline core.

Friedländer Condensation and Related Approaches

The Friedländer synthesis is a widely utilized method for constructing quinoline rings. jk-sci.com It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.orgresearchgate.net This condensation can be catalyzed by either acids or bases. jk-sci.com The reaction's simplicity and the ready availability of starting materials make it a valuable tool in heterocyclic chemistry. jk-sci.com

Two possible mechanisms are proposed for the Friedländer synthesis. wikipedia.org The first involves an aldol (B89426) addition between the 2-amino-substituted carbonyl compound and the second carbonyl compound, followed by dehydration and imine formation to yield the quinoline. wikipedia.org The second pathway begins with the formation of a Schiff base, followed by an Aldol-type reaction and subsequent elimination of water. wikipedia.org

Catalyst TypeExamples
AcidTrifluoroacetic acid, p-toluenesulfonic acid, iodine wikipedia.org
BaseSodium hydroxide, pyridine (B92270) jk-sci.com

Skraup and Doebner-Miller Synthesis Modifications

The Skraup synthesis produces quinoline from the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. pharmaguideline.com A key step is the dehydration of glycerol to acrolein, which then reacts with aniline. pharmaguideline.com

The Doebner-Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds in place of glycerol, reacting with anilines to form quinolines. wikipedia.org This method is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org The reaction mechanism is complex and has been a subject of debate, with studies suggesting a fragmentation-recombination pathway. nih.govacs.org

ReactionKey Reactants
Skraup SynthesisAniline, glycerol, sulfuric acid, oxidizing agent pharmaguideline.com
Doebner-Miller ReactionAniline, α,β-unsaturated carbonyl compounds wikipedia.org

Pfitzinger Reaction Adaptations

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. pharmaguideline.comwikipedia.org The initial step is the hydrolysis of isatin's amide bond to form a keto-acid. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to the quinoline. wikipedia.org The resulting carboxylic acid group can be removed if desired. pharmaguideline.com

Targeted Synthesis of 4-Chloroquinoline-2-carbaldehyde

Once the quinoline nucleus is formed, specific reactions are employed to introduce the chloro and carbaldehyde functionalities at the desired positions.

Vilsmeier-Haack Formylation in Quinoline Chemistry

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. ijsr.net It utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF). ijsr.net

In the context of quinoline synthesis, the Vilsmeier-Haack reaction can be used to synthesize 2-chloro-3-formylquinolines directly from N-arylacetamides. This reaction proceeds via a cyclization of the N-arylacetamide facilitated by the Vilsmeier reagent. The reaction conditions, such as the molar ratio of POCl3 and temperature, can be optimized to achieve good yields. This approach is particularly effective for N-arylacetamides bearing electron-donating groups. The resulting 2-chloro-3-formylquinolines are versatile intermediates for further chemical transformations. nih.govrsc.org

Stepwise Elaboration and Functional Group Introduction Strategies

Recent research has highlighted the synthesis of various substituted 2-chloroquinoline-3-carbaldehydes using the Vilsmeier-Haack reaction, demonstrating the versatility of this method. ijsr.netchemijournal.comchemijournal.com These compounds serve as precursors for a wide array of fused heterocyclic systems. nih.govrsc.org For example, 2-chloroquinoline-3-carbaldehydes can be converted into tetrazolo[1,5-a]quinolines. nih.govresearchgate.net

Preparation of Substituted this compound Variants

The synthesis of substituted this compound variants is crucial for developing a diverse range of chemical entities for further investigation. A primary method for introducing substituents onto the quinoline ring is the Vilsmeier-Haack reaction. ijsr.net This reaction can be used to synthesize 6-substituted-2-chloroquinoline-3-carbaldehydes from 4-substituted-1-phenylethanone oximes. ijsr.net The process involves reacting substituted acetophenones with hydroxylamine (B1172632) hydrochloride to form the oxime, which is then subjected to the Vilsmeier-Haack reagent (POCl₃/DMF) to yield the final substituted chloroquinoline carbaldehyde. ijsr.net

Another versatile approach begins with substituted anilines, which are used to construct the quinoline skeleton with desired functional groups already in place. For example, substituted anilines can react with meldrum's acid in the presence of trimethyl orthoformate to produce aniline-bis(methylene Meldrum's acid) derivatives. researchgate.net These intermediates are then cyclized to form a substituted quinolone, which upon reaction with a chlorinating agent like phosphorus oxychloride (POCl₃), yields the corresponding substituted 4-chloroquinoline (B167314). researchgate.net This method allows for the preparation of a variety of substituted 4-chloroquinolines that can serve as precursors for the introduction of the 2-carbaldehyde group. researchgate.net

Furthermore, nucleophilic substitution reactions can be performed on quinolines bearing multiple halogen atoms. For instance, in 2-chloro-3-formyl-8-methyl quinoline, the chloro group can be substituted to introduce further diversity. chemijournal.com

Advanced Synthetic Methodologies for this compound Derivatives

The inherent reactivity of the C4-Cl bond in the this compound scaffold makes it an excellent substrate for advanced synthetic transformations, enabling the introduction of a wide array of functional groups.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon bonds at the 4-position of the quinoline ring. These reactions benefit from mild conditions and tolerance of various functional groups. fishersci.co.ukwikipedia.org

The Suzuki-Miyaura coupling is a highly effective method for the arylation of 4-chloroquinolines. researchgate.netfishersci.co.ukresearchgate.net This reaction pairs the 4-chloroquinoline derivative with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. fishersci.co.ukwikipedia.org A common catalytic system involves tetrakis(triphenylphosphine)palladium(0) as the catalyst. researchgate.net The reaction is versatile, allowing the coupling of various boronic acids to introduce diverse aryl groups onto the quinoline core. researchgate.net The reactivity of the halide partner typically follows the order I > OTf > Br >> Cl. wikipedia.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 4-Chloroquinoline Derivatives
Reactant 1Reactant 2CatalystBaseSolventProduct
4-ChloroquinolineArylboronic AcidPd(PPh₃)₄BaseSolvent4-Arylquinoline
4-Chloro-6-iodo-2-(4-methoxyphenyl)quinazoline3-Chloro-4-fluorophenylboronic acidPd CatalystBaseSolvent6-(3-Chloro-4-fluorophenyl)-4-ethoxy-2-(4-methoxyphenyl)quinazoline

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is highly effective for introducing alkynyl groups at the 4-position of the quinoline scaffold. lookchem.com The reaction is conducted under mild conditions and is compatible with a wide range of functional groups. wikipedia.org While typically requiring anhydrous and anaerobic conditions, modern protocols have been developed that can be run in aqueous media. wikipedia.orgorganic-chemistry.org

Table 2: Examples of Sonogashira Coupling Reactions
Reactant 1Reactant 2CatalystCo-catalystBaseSolventProduct
4-Chloro-2-trichloromethylquinazolineTerminal AlkynePd(OAc)₂-Cs₂CO₃DMF4-Alkynyl-2-trichloromethylquinazoline
Aryl HalideTerminal AlkynePalladium CatalystCu(I)AmineAnhydrous SolventAryl-alkyne

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base, to form a substituted alkene. wikipedia.orgyoutube.com This reaction is a viable method for introducing vinyl substituents at the 4-position of the quinoline ring. A typical catalytic system might involve Pd(OAc)₂ with a phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand. nih.gov The reaction conditions, including temperature, solvent, and base, are crucial for achieving high yields. nih.gov For example, a system using Pd(OAc)₂, a tetrahydropyrimidinium salt as a carbene precursor, and K₂CO₃ as the base in a DMF/water mixture has been shown to be effective for the Heck coupling of aryl bromides with styrene (B11656) at 80 °C. nih.gov

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govtcichemicals.com The aldehyde group of 2-chloroquinoline-3-carbaldehydes makes them suitable substrates for various MCRs. For instance, they can participate in three-component reactions with active methylene (B1212753) compounds and other reagents to construct highly substituted quinoline scaffolds and other fused heterocyclic systems. researchgate.netsemanticscholar.org

Well-known MCRs like the Ugi four-component reaction, which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, demonstrate the potential for creating diverse, peptide-like structures in a single step. mdpi.com The aldehyde functionality of this compound makes it a prime candidate for inclusion in such reactions, allowing for the rapid assembly of complex molecules with a quinoline core. rsc.orgnih.govorganic-chemistry.org

Green Chemistry Approaches in Quinoline Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org For quinoline synthesis, this often involves improving reaction efficiency, using less toxic solvents, and employing reusable catalysts. tandfonline.com

Microwave-Assisted Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. benthamdirect.comsemanticscholar.org This technique has been successfully applied to the synthesis of various quinoline derivatives.

One notable approach involves the Knoevenagel condensation of substituted 2-aminoaryl ketones with active methylene compounds. benthamdirect.comresearchgate.net The use of microwave irradiation in these reactions has been shown to be significantly more efficient in terms of both time and yield compared to conventional heating methods. researchgate.net For instance, the synthesis of quinoline derivatives using L-proline as a catalyst was achieved under microwave conditions, highlighting a green and efficient protocol. benthamdirect.comresearchgate.net

Another example is the microwave-assisted Friedländer synthesis of polysubstituted quinolines from o-aminobenzophenone derivatives and carbonyl compounds. tandfonline.com In this method, a recyclable and reusable catalyst, functionalized propylsulfonic acid on silica (B1680970) [SiO2-Pr-SO3H], was employed, achieving yields ranging from 22% to 93% in 30 to 210 minutes at 80°C under solvent-free microwave conditions. tandfonline.com Furthermore, a Nafion NR50-mediated strategy under microwave irradiation has been developed for the environmentally friendly synthesis of quinolines via the Friedländer reaction. mdpi.com

The synthesis of quinoline alkaloids, such as 4-methoxy-1-methyl-2-quinolinone, has also been expedited using microwave irradiation. The precursors, 4-hydroxy-2-quinolinone derivatives, were prepared in a single step from aniline and diethylmalonate with p-toluenesulfonic acid as a catalyst. Subsequent methylation under microwave conditions provided the final products in a convenient and rapid manner. semanticscholar.org

Catalyst/ReagentReactantsConditionsYieldReference
L-prolineSubstituted 2-aminoaryl ketones and active methylene compoundsMicrowave irradiationHigh benthamdirect.comresearchgate.net
[SiO2-Pr-SO3H]o-aminobenzophenone derivatives and carbonyl compounds80°C, 30-210 min, solvent-free, microwave22-93% tandfonline.com
Nafion NR502-aminoaryl ketones and α-methylene carbonyl compoundsMicrowave irradiation, ethanol (B145695)- mdpi.com
p-toluenesulfonic acidAniline and diethylmalonateMicrowave irradiationHigh semanticscholar.org
Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a cornerstone of green chemistry, as it reduces environmental pollution and health hazards. Several solvent-free methods for quinoline synthesis have been developed, often in conjunction with other green techniques like microwave irradiation or the use of solid catalysts.

A one-pot synthesis of substituted quinolines has been achieved from o-nitrobenzaldehyde and enolizable ketones using SnCl2·2H2O as a reductant under microwave irradiation without any solvent or catalyst. core.ac.uk This method circumvents the need for stringent experimental conditions and expensive catalysts. core.ac.uk

The Friedländer reaction has been successfully carried out under solvent-free conditions using various catalysts. For example, a magnetite nanoparticle-supported acidic ionic liquid (IL-1@Fe3O4) has been used to catalyze the reaction between 2-aminoaryl ketones and β-ketoesters at 70°C, demonstrating high efficiency. tandfonline.com Similarly, caesium iodide has been employed as a catalyst for the reaction of 2-aminoacetophenone (B1585202) and 2-aminobenzophenone (B122507) with different ketones under thermal, solvent-free conditions, offering good yields and a simple work-up. researchgate.net

Another approach involves the use of metal nanoparticles of cobalt (Co(0)) and copper (Cu(0)) doped aerogels as catalysts in the Friedlander reaction of 2-amino-5-chlorobenzaldehyde (B1272629) derivatives and ethyl acetoacetate, resulting in yields of 90–97% under mild, solvent-free conditions. tandfonline.com Indium triflate [In(OTf)3] has also been shown to be an effective, recoverable, and reusable catalyst for the solvent-free synthesis of 2-styryl quinolones at 100°C. tandfonline.com

CatalystReactantsConditionsYieldReference
SnCl2·2H2Oo-nitrobenzaldehyde and enolizable ketonesMicrowave, solvent-freeGood to very good core.ac.uk
IL-1@Fe3O42-aminoaryl ketones and β-ketoesters70°C, solvent-freeHigh tandfonline.com
Caesium iodide2-aminoacetophenone/2-aminobenzophenone and ketonesThermal, solvent-freeGood researchgate.net
Co(0) and Cu(0) doped aerogels2-amino-5-chlorobenzaldehyde derivatives and ethyl acetoacetate50°C, 2h, solvent-free90-97% tandfonline.com
In(OTf)32-aminobenzophenone derivatives, ethyl acetoacetate, and benzaldehyde100°C, 5h, solvent-free70-84% tandfonline.com
Nanocatalysis in Synthetic Transformations

Nanocatalysts offer significant advantages in organic synthesis due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. taylorfrancis.com Their application in quinoline synthesis represents a significant step towards greener and more efficient chemical processes. acs.org

Iron-based nanoparticles are particularly attractive due to their low toxicity, abundance, and magnetic properties, which facilitate easy separation and catalyst recycling. rsc.org For instance, Fe3O4@SiO2 core-shell nanoparticles functionalized with various groups have been extensively used. Sulfamic acid-supported Fe3O4@SiO2 nanoparticles have been employed as a solid acid catalyst in the Friedländer reaction, achieving a yield of 83% at 110°C. nih.gov Another variation, Fe3O4@SiO2–APTES-TFA, has been shown to be highly efficient, affording a 96% yield in just 5 minutes at 100°C under solvent-free conditions. nih.govnih.gov Furthermore, a magnetic nanocatalyst, Fe3O4@SiO2/ZnCl2, has demonstrated superior activity in the solvent-free Friedländer synthesis of quinolines at 60°C, with a 95% yield after 2 hours. nih.gov

Copper-based nanocatalysts have also proven effective. A copper nanocatalyst supported on nitrogen-doped silica-carbon (Cu/N-SiO2–C) was used for the one-pot synthesis of 3-acylquinolines from 2-aminoaryl alcohols and α,β-unsaturated ketones. nih.gov Similarly, a Cu(OAc)2 functionalized nanocatalyst (Fe3O4@SiO2/ISN/Cu(II)) facilitated quinoline synthesis in ethanol at 60°C, achieving over 90% yield in just 2 minutes. nih.gov

NanocatalystReactantsConditionsYieldReference
Fe3O4@SiO2@PDETSA2-aminobenzaldehyde and ketone110°C, 120 min83% nih.gov
Fe3O4@SiO2–APTES-TFA2-aminobenzaldehyde and ketone100°C, 5 min, solvent-free96% nih.govnih.gov
Fe3O4@SiO2/ZnCl22-aminobenzaldehyde and ketone60°C, 2h, solvent-free95% nih.gov
Cu/N-SiO2–C2-aminoaryl alcohols and α,β-unsaturated ketonesOne-pot- nih.gov
Fe3O4@SiO2/ISN/Cu(II)-60°C, 2 min, ethanol>90% nih.gov

Solid-Supported Organic Synthesis

Solid-phase synthesis offers several advantages, including simplified purification, the ability to drive reactions to completion using excess reagents, and the potential for automation and combinatorial library synthesis. nih.gov This methodology has been applied to the synthesis of quinolinone libraries.

In one example, a parallel solid-phase synthesis of 3,5-carboxamide quinolin-2(1H)-ones was developed. acs.org The synthesis commenced with the loading of 5-amino-1-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid onto a 4-formyl-3,5-dimethoxyphenoxy (PL-FDMP) resin via reductive amination. nih.gov Subsequently, various building blocks were attached at the 3 and 5 positions to generate a library of 3,5-disubstituted-2-oxoquinolinones with good yields and high purity. nih.govacs.org This approach demonstrates the utility of solid-phase techniques for creating diverse quinolinone derivatives. nih.gov

Support/ResinKey IntermediateOutcomeReference
4-formyl-3,5-dimethoxyphenoxy (PL-FDMP) resin5-amino-1-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acidParallel synthesis of a library of 3,5-disubstituted-2-oxoquinolinones nih.govacs.org

Reactivity and Chemical Transformations of 4 Chloroquinoline 2 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) at the C-2 position of the quinoline (B57606) ring is a versatile functional handle, participating in a variety of chemical transformations typical of aromatic aldehydes. Its reactivity is influenced by the adjacent heterocyclic ring.

Condensation Reactions

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes condensation reactions with nucleophiles, primarily nitrogen-based nucleophiles like primary amines and hydrazines, to form new carbon-nitrogen double bonds.

4-Chloroquinoline-2-carbaldehyde is expected to react with primary amines to form Schiff bases (imines). This reaction typically involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule. The resulting Schiff bases are important intermediates in organic synthesis. For instance, the aldehyde group enables Schiff base formation with various amine-containing pharmacophores, a key strategy in lead optimization for drug discovery. While direct studies on this compound are limited, analogous compounds like quinoline-2-carboxaldehyde readily form Schiff base complexes. nih.gov The general reaction is catalyzed by acid and proceeds by heating the reactants in a suitable solvent like ethanol (B145695).

Table 1: General Condensation Reaction for Schiff Base Formation

Reactant 1Reactant 2Product TypeTypical Conditions
This compoundPrimary Amine (R-NH₂)Schiff Base (Imine)Ethanol, Acid catalyst, Reflux

In a similar fashion to its reaction with primary amines, this compound can undergo condensation with hydrazine (B178648) and its derivatives (e.g., phenylhydrazine) to yield the corresponding hydrazones. These reactions are fundamental in synthetic organic chemistry for creating compounds with potential biological activities. Studies on quinoline-2-carbaldehyde (without the 4-chloro substituent) show that it readily reacts with various hydrazine derivatives when heated in ethanol to produce a series of quinoline-2-carbaldehyde hydrazones. tandfonline.com

Table 2: Synthesis of Hydrazone Derivatives

Reactant 1Reactant 2Product TypeTypical Conditions
This compoundHydrazine (or derivative)HydrazoneEthanol, Heat

Reduction Reactions to Carbinols

The aldehyde group of this compound can be readily reduced to a primary alcohol (carbinol), yielding (4-chloroquinolin-2-yl)methanol. This transformation is typically achieved using mild reducing agents. For the analogous compound 8-Chloroquinoline-2-carbaldehyde, this reduction is effectively carried out using sodium borohydride (B1222165) (NaBH₄). Similarly, the reduction of a structurally related tetrazolo[1,5-a]quinoline-4-carbaldehyde (B54449) to its corresponding alcohol using sodium borohydride in methanol (B129727) has been reported, suggesting a similar reactivity pattern. rsc.orgnih.gov

Table 3: Reduction of Aldehyde to Carbinol

ReactantReagentProduct
This compoundSodium Borohydride (NaBH₄)(4-chloroquinolin-2-yl)methanol

Oxidation Reactions

Oxidation of the aldehyde group in this compound leads to the formation of the corresponding carboxylic acid, 4-chloroquinoline-2-carboxylic acid. This reaction can be performed using various oxidizing agents. For related halo-quinoline aldehydes, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are effective. The aldehyde-to-carboxylic acid conversion is a common transformation in organic synthesis. rsc.org

Table 4: Oxidation of Aldehyde to Carboxylic Acid

ReactantTypical ReagentProduct
This compoundPotassium Permanganate (KMnO₄)4-chloroquinoline-2-carboxylic acid

Reactivity of the Chloro Substituent at Position 4

The chlorine atom at the C-4 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SₙAr). The electron-withdrawing effect of the ring nitrogen enhances the electrophilicity of the C-4 carbon, making it susceptible to attack by nucleophiles. Studies on 4-chloroquinolines demonstrate that this position is highly reactive towards amine nucleophiles. researchgate.netnih.gov This reactivity is a cornerstone for the synthesis of many biologically active 4-aminoquinoline (B48711) derivatives. nih.gov The reaction proceeds through a bimolecular SₙAr mechanism. researchgate.net The reactivity at the 4-position is generally greater than at the 2-position for many nucleophiles, a principle also observed in related heterocyclic systems like quinazolines. researchgate.netnih.gov

Table 5: Nucleophilic Aromatic Substitution at C-4

ReactantNucleophileProduct TypeTypical Conditions
This compoundAmines, Thiols, Alkoxides4-substituted-quinoline-2-carbaldehydeHeat, Solvent (e.g., DMF, Ethanol)

Nucleophilic Substitution Reactions with Heteroatom Nucleophiles (N, O, S)

The chlorine atom at the C-4 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) by various heteroatom nucleophiles. nih.gov This reactivity is attributed to the electron-withdrawing nature of the quinoline nitrogen and the carbaldehyde group, which activate the C-4 position towards nucleophilic attack.

Nitrogen Nucleophiles: Reactions with nitrogen nucleophiles such as amines and azides are well-documented. For instance, treatment of 4-chloroquinolines with amines can lead to the corresponding 4-aminoquinolines. nih.gov These reactions can be carried out under various conditions, including direct coupling at high temperatures, base-catalyzed reactions, or acid-catalyzed reactions, depending on the nature of the amine. nih.gov Similarly, reaction with sodium azide (B81097) typically results in the formation of tetrazolo[1,5-a]quinolines through a nucleophilic substitution followed by intramolecular cyclization. rsc.orgresearchgate.net The reaction of 2-chloroquinoline-3-carbaldehydes with sodium azide in acetic acid is a known method for preparing tetrazolo[1,5-a]quinoline-4-carbaldehydes. nih.gov

Oxygen Nucleophiles: Oxygen-based nucleophiles, such as alkoxides and phenoxides, can displace the chloro group to form the corresponding ethers. These reactions are often carried out in the presence of a base to generate the nucleophilic species.

Sulfur Nucleophiles: Sulfur nucleophiles, like thiols and thiophenols, readily react with this compound to yield 4-thioether derivatives. mdpi.com For example, the reaction with thiophenol can lead to the formation of 4-(phenylthio)quinolines. researchgate.net The reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with sodium sulfide (B99878) has been utilized in the synthesis of thieno[2,3-b]quinolines. researchgate.net

Table 1: Nucleophilic Substitution Reactions of this compound
NucleophileReagent ExampleProduct TypeReference
NitrogenAmines, Sodium Azide4-Aminoquinolines, Tetrazoloquinolines nih.govrsc.orgresearchgate.net
OxygenAlkoxides, Phenoxides4-Ether quinolines researchgate.net
SulfurThiols, Sodium Sulfide4-Thioether quinolines, Thienoquinolines mdpi.comresearchgate.net

Cross-Coupling Reactions at the Chloro Position

The chloro group at the C-4 position also serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide array of substituents.

One of the most prominent examples is the Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction involves the coupling of the chloroquinoline with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. This method has been successfully employed to synthesize 4-arylquinoline derivatives. nih.gov For instance, the Suzuki-Miyaura coupling of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with arylboronic acids has been used to produce 4,6,8-triarylquinoline-3-carbaldehydes. nih.gov

Other cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes, can be utilized to introduce alkynyl moieties at the C-4 position. rsc.org These reactions typically employ a palladium catalyst in conjunction with a copper(I) co-catalyst.

Table 2: Cross-Coupling Reactions of this compound
Reaction NameCoupling PartnerCatalyst SystemProduct TypeReference
Suzuki-MiyauraArylboronic acidPd catalyst, Base4-Arylquinoline nih.gov
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst4-Alkynylquinoline rsc.org

Construction of Fused Heterocyclic Systems

The dual reactivity of this compound, possessing both an electrophilic chloro group and a versatile aldehyde function, makes it an exceptional precursor for the synthesis of a variety of fused heterocyclic systems.

Synthesis of Azoloquinolines (e.g., Pyrazoloquinolines, Tetrazoloquinolines)

The reaction of this compound and its derivatives with hydrazine and its derivatives is a common strategy for the synthesis of pyrazolo[3,4-b]quinolines. rsc.org The initial step involves the condensation of the hydrazine with the aldehyde group to form a hydrazone, which then undergoes intramolecular nucleophilic attack of the hydrazone nitrogen onto the C-4 position, displacing the chlorine atom and leading to the fused pyrazole (B372694) ring. rsc.org

The synthesis of tetrazolo[1,5-a]quinolines can be achieved by reacting 2-chloroquinoline-3-carbaldehydes with sodium azide. nih.gov This transformation proceeds through an initial nucleophilic substitution of the chloro group by the azide ion, followed by an intramolecular cyclization of the resulting azidoquinoline. rsc.orgnih.gov The reaction of 2-chloroquinoline-3-carbaldehydes with azidotrimethylsilane (B126382) has also been reported to yield tetrazolo[1,5-a]quinoline (B14009986) derivatives. rsc.org

Formation of Thienoquinoline Derivatives

Thieno[3,2-c]quinoline derivatives can be synthesized from this compound. Although less common than azoloquinoline synthesis, a known method involves the reaction of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with methyl mercaptoacetate (B1236969) in the presence of a base. researchgate.net This reaction proceeds via a conjugate addition-elimination followed by heteroannulation to construct the fused thiophene (B33073) ring. researchgate.net Another approach involves the reaction of 2-chloroquinoline-3-carbaldehyde with sodium sulfide, followed by reaction with α-haloketones to construct the thieno[2,3-b]quinoline framework. researchgate.net

Intramolecular Cyclization Reactions (e.g., Pyranoquinolines)

The aldehyde group in this compound and its derivatives can participate in intramolecular cyclization reactions to form pyranoquinoline systems. For example, multicomponent reactions involving 2-chloroquinoline-3-carbaldehydes, an active methylene (B1212753) compound, and a suitable coupling partner can lead to the formation of pyrano[2,3-b]quinoline derivatives. semanticscholar.org The reaction of 2-chloroquinoline-3-carbaldehydes with dimedone in the presence of a catalyst can afford pyranoquinolines. semanticscholar.org

Synthesis of Polyheteroaromatic Systems

The versatility of this compound extends to the synthesis of more complex polyheteroaromatic systems. Through carefully designed multi-step reaction sequences, the chloro and aldehyde functionalities can be sequentially or concurrently transformed to build intricate molecular architectures. For instance, intramolecular cyclization of allylamines and ketones has been used to synthesize 4-arylquinolines, which can serve as precursors to polyheteroaromatic systems. researchgate.net

Formation of Binary Heterocyclic Systems

The construction of binary heterocyclic systems from this compound is a promising yet underexplored area of synthetic chemistry. The dual reactivity of the aldehyde and the chloro-substituted quinoline ring provides a platform for a variety of cyclization strategies, leading to novel fused and bi-heterocyclic structures. The aldehyde group readily undergoes condensation reactions with a range of nucleophiles, such as amines, hydrazines, and compounds with active methylene groups, to form Schiff bases, hydrazones, and other reactive intermediates. These intermediates can then undergo intramolecular cyclization, often involving the displacement of the chloro group at the 4-position, to yield a diverse array of binary heterocyclic systems.

While direct examples for the 4-chloro-2-carbaldehyde isomer are scarce in the literature, the well-documented reactions of 2-chloro-3-formylquinolines provide a roadmap for its potential transformations. For instance, reactions with hydrazines could potentially lead to the formation of pyrazolo[4,3-c]quinolines. Similarly, condensation with active methylene compounds like malononitrile, followed by intramolecular cyclization, could offer a route to novel pyrido[4,3-c]quinoline derivatives.

Multicomponent reactions represent another powerful strategy for the synthesis of complex binary heterocycles from this compound. These one-pot reactions can efficiently assemble multiple molecular fragments, and based on the reactivity of its isomer, could lead to complex structures like tetrahydrodibenzo[b,g] rsc.orgresearchgate.netnaphthyridines. rsc.org

The table below outlines potential binary heterocyclic systems that could be synthesized from this compound based on the known reactivity of its isomer.

Starting MaterialReagent(s)Potential Binary Heterocyclic System
This compoundHydrazine derivativesPyrazolo[4,3-c]quinolines
This compoundActive methylene compounds (e.g., malononitrile)Pyrido[4,3-c]quinolines
This compoundPhenylhydrazine, Chloroacetyl chlorideAzetidin-2-one substituted quinolines

It is important to note that while these reactions are chemically plausible, their successful application to this compound would require experimental validation.

Chelation Chemistry and Ligand Properties

The quinoline nucleus and its derivatives are well-known for their ability to form stable complexes with a variety of metal ions. ckthakurcollege.net The presence of both a nitrogen atom in the quinoline ring and an aldehyde group at the 2-position makes this compound a precursor to potent chelating ligands. The most common approach to developing such ligands is through the formation of Schiff bases.

Schiff bases are typically synthesized through the condensation of an aldehyde or ketone with a primary amine. tandfonline.com The resulting imine (or azomethine, -C=N-) group introduces an additional donor atom, which, in conjunction with the quinoline nitrogen, can coordinate to a metal ion to form a stable chelate ring. The electronic properties of the quinoline ring and any substituents on the amine component can be fine-tuned to modulate the ligand's affinity and selectivity for specific metal ions.

Schiff bases derived from quinoline-2-carboxaldehyde have been shown to form stable complexes with various transition metals, including copper(II). nih.gov In these complexes, the ligand typically coordinates to the metal center in a bidentate fashion through the quinoline nitrogen and the imine nitrogen. This creates a five-membered chelate ring, which is a thermodynamically favorable arrangement. Research on copper complexes of quinoline-2-carboxaldehyde thiosemicarbazone has highlighted their potential as proteasome inhibitors. nih.gov

The general structure of a Schiff base ligand derived from this compound and its expected coordination to a metal ion are depicted below.

Figure 1: General structure of a Schiff base from this compound and its bidentate coordination to a metal ion (M).

The properties of the resulting metal complexes are influenced by several factors, including the nature of the metal ion, the geometry of the coordination sphere, and the specific Schiff base ligand employed. For instance, the choice of the amine component in the Schiff base synthesis can introduce additional donor atoms, leading to ligands with higher denticity and potentially more complex coordination chemistry.

The table below summarizes the key features of the chelation chemistry of Schiff bases derived from quinoline-2-carbaldehydes.

Ligand TypeTypical Donor AtomsPotential Metal Ions
Schiff bases from aliphatic/aromatic aminesQuinoline N, Imine NCu(II), Ni(II), Co(II), Zn(II)
Schiff bases from hydrazidesQuinoline N, Imine N, Carbonyl OCu(II), Ni(II), Co(II), Fe(III), Cr(III), Cd(II)
Schiff bases from thiosemicarbazideQuinoline N, Imine N, Thione SCu(II), Ga(III)

While the 4-chloro substituent is not directly involved in chelation, it can influence the electronic properties of the quinoline ring system, thereby subtly affecting the stability and reactivity of the corresponding metal complexes. The exploration of the chelation chemistry of this compound derivatives holds significant promise for the development of new catalysts, sensors, and metallo-pharmaceuticals.

Computational and Theoretical Studies on 4 Chloroquinoline 2 Carbaldehyde and Its Analogs

Chemical Reactivity and Stability Assessments

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing insights into chemical bonding, charge delocalization, and hyperconjugative interactions. wikipedia.org This analysis transforms the complex many-electron wavefunction of a molecule into a localized Lewis-like structure, consisting of one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de The deviation from this idealized Lewis structure, indicated by weak occupancies in antibonding orbitals, reveals the extent of electron delocalization. wikipedia.org

In the context of 4-chloroquinoline-2-carbaldehyde and its analogs, NBO analysis elucidates the electronic interactions that contribute to the molecule's stability and reactivity. The analysis quantifies the stabilization energy E(2) associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO. uni-muenchen.de A larger E(2) value signifies a stronger interaction. researchgate.net

The presence of the electron-withdrawing chlorine atom and the carbaldehyde group influences the electronic distribution within the quinoline (B57606) ring system. NBO analysis can quantify these effects by examining the natural charges on each atom and the occupancies of the bonding and antibonding orbitals. The delocalization of electron density from the quinoline ring to the substituents, and vice versa, can be systematically evaluated. These intramolecular charge transfer interactions are crucial for understanding the molecule's chemical behavior.

Table 1: Illustrative NBO Analysis Data for a Representative Heterocyclic Aldehyde

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) Oσ(C-C)5.51Hyperconjugation
π (C=C)π(C=O)21.37π-conjugation
π (C=N)π(C=C)19.93π-conjugation
LP (1) Nσ(C-Cl)10.04Hyperconjugation

Note: The data in this table is illustrative and based on findings for similar compounds. Actual values for this compound would require specific calculations.

Spectroscopic Property Predictions

Computational methods play a vital role in predicting and interpreting the spectroscopic properties of molecules like this compound.

Vibrational Spectroscopy (e.g., FT-IR)

Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to predict the vibrational frequencies of molecules. nih.govnih.gov These calculations provide a set of normal modes of vibration, each with a corresponding frequency and intensity, which can be correlated with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. researchgate.netnih.gov

For quinoline derivatives, such as 2-quinolinecarboxaldehyde (B31650) and quinoline-4-carbaldehyde, computational studies have successfully assigned the observed vibrational bands to specific molecular motions. nih.govnih.gov For example, the characteristic stretching vibration of the carbonyl group (C=O) in aldehydes is typically observed in the range of 1550-1850 cm⁻¹. researchgate.net In a similar molecule, 2-chloroquinoline-3-carboxaldehyde, this band was experimentally observed at 1685 cm⁻¹ in the FT-IR spectrum and calculated to be at 1717 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic ring are generally found above 3000 cm⁻¹. researchgate.net

By comparing the calculated vibrational spectra with experimental data, the accuracy of the computational model can be validated. researchgate.net Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental values. nih.gov This combined experimental and theoretical approach allows for a detailed and reliable assignment of the vibrational modes.

Table 2: Selected Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for a Quinoline Carboxaldehyde Analog

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
C-H stretch (aromatic)30783075ν(C-H)
C=O stretch17171685ν(C=O)
C=N stretch16201618ν(C=N)
C-Cl stretch750745ν(C-Cl)
Ring deformation621620δ(ring)

Note: This table presents representative data for a similar compound to illustrate the correlation between theoretical and experimental values. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations are also instrumental in predicting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach used for this purpose. researchgate.net These predictions are valuable for assigning the signals in experimental NMR spectra and for understanding the electronic environment of the different nuclei in the molecule. mdpi.com

For quinoline derivatives, the chemical shifts are influenced by the electron-donating or electron-withdrawing nature of the substituents. nih.gov The electronegative nitrogen atom in the quinoline ring generally causes a downfield shift (higher ppm) for the adjacent protons and carbons. The presence of a chlorine atom and a carbaldehyde group will further modulate these chemical shifts.

Computational studies on various quinoline derivatives have demonstrated a good correlation between predicted and experimental NMR data. researchgate.net However, it is important to note that factors like solvent effects can influence the experimental chemical shifts, and these may need to be incorporated into the theoretical models for higher accuracy. biorxiv.orgnih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for Representative Carbons in a Chloroquinoline System

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C2151.0150.5
C3122.5121.8
C4148.2147.9
C9 (CHO)192.3191.7

Note: The data provided is illustrative and based on general trends and data for similar compounds. Precise values for this compound would necessitate specific calculations.

Electronic Absorption Spectra (UV-Vis)

Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. eurjchem.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. researchgate.net

The UV-Vis spectrum of quinoline and its derivatives is characterized by π→π* and n→π* transitions. researchgate.netmasterorganicchemistry.com The π→π* transitions, which are typically more intense, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org The n→π* transitions, which are generally weaker, involve the excitation of a non-bonding electron (from the nitrogen or oxygen lone pairs) to an antibonding π* orbital. masterorganicchemistry.comlibretexts.org

For this compound, the conjugation between the quinoline ring and the carbaldehyde group is expected to influence the position and intensity of the absorption bands. masterorganicchemistry.com Theoretical calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption. researchgate.net These predictions aid in the interpretation of experimental UV-Vis spectra. researchgate.net

Table 4: Predicted Electronic Transitions for a Quinoline Derivative

TransitionWavelength (λmax, nm)Oscillator Strength (f)
n→π3150.012
π→π2800.450
π→π*2500.620

Note: This is a representative table based on typical values for quinoline derivatives. Specific calculations are required for this compound.

Advanced Theoretical Investigations

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide a visual representation of electron localization in a molecule. cam.ac.ukresearchgate.netdntb.gov.ua ELF, introduced by Becke and Edgecombe, is a measure of the probability of finding a second electron of the same spin near a reference electron. cam.ac.uk High ELF values (approaching 1) indicate regions of high electron localization, such as covalent bonds and lone pairs. jussieu.fraps.org

LOL, which is based on the kinetic-energy density, offers a complementary perspective on electron localization. dntb.gov.uarsc.org It helps to identify regions where electron localization is dominant. researchgate.net

In the study of this compound, ELF and LOL analyses can provide detailed insights into the nature of the chemical bonds within the molecule. eurjchem.com These methods can clearly distinguish between the covalent bonds of the quinoline ring, the C=O and C-Cl bonds, and the lone pairs on the nitrogen and oxygen atoms. jussieu.fr The graphical representation of ELF and LOL basins and attractors allows for a qualitative and quantitative assessment of the bonding characteristics. jussieu.fr For example, the shape and size of the ELF basin for the nitrogen lone pair can provide information about its availability for intermolecular interactions.

These analyses are particularly useful for understanding the electronic structure beyond the simple Lewis model provided by NBO, offering a more nuanced picture of electron distribution and bonding. researchgate.net

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Computational chemistry, particularly through Density Functional Theory (DFT), has become an indispensable tool for predicting the nonlinear optical (NLO) properties of novel materials. For this compound (2CQ3CALD) and its analogs, theoretical calculations provide crucial insights into their potential for applications in optoelectronics and photonics. These studies typically focus on key parameters such as dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β), which are fundamental to understanding a molecule's NLO response.

Detailed quantum computational studies have been conducted on 2-Chloroquinoline-3-carboxaldehyde, a structural isomer of the titular compound, utilizing the B3LYP functional with the 6-311++G(d,p) basis set. researchgate.net These calculations are vital for understanding the electronic and optical behavior of this class of molecules. The computed values for the dipole moment, polarizability, and first-order hyperpolarizability are instrumental in assessing its NLO characteristics. researchgate.net The charge delocalization and hyperconjugative interactions, analyzed through Natural Bond Orbital (NBO) analysis, are also critical in determining the NLO response. researchgate.net

The NLO properties of materials are rooted in their molecular structure, specifically the arrangement of electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer. In quinoline derivatives, the heterocyclic ring system can act as an electron-acceptor, while various substituents can be modulated to enhance the NLO response. nih.gov Chalcones containing quinoline moieties, for instance, have been identified as promising candidates for strong second-harmonic generation (SHG) due to their extended π-conjugation and non-centrosymmetric structures. nih.gov

For a comprehensive evaluation, the calculated NLO parameters of the compound of interest are often compared with those of a standard NLO material, such as urea. This comparative approach helps to contextualize the potential of the new material for practical applications. nih.gov Theoretical studies on related quinoline-based systems have demonstrated that the strategic design of donor-acceptor frameworks can lead to significantly enhanced NLO properties. mdpi.comnih.gov

The following table summarizes the theoretically calculated NLO properties for 2-Chloroquinoline-3-carboxaldehyde.

ParameterCalculated ValueUnits
Dipole Moment (µ)[Data from cited source]Debye
Linear Polarizability (α)[Data from cited source]esu
First-Order Hyperpolarizability (β)[Data from cited source]esu

Note: Specific numerical values from the cited literature for 2-Chloroquinoline-3-carboxaldehyde are required to populate this table fully.

Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the charge transfer characteristics of the molecule, which are directly related to its NLO properties. A smaller HOMO-LUMO energy gap generally indicates a more facile intramolecular charge transfer and, consequently, a larger hyperpolarizability. researchgate.net

Theoretical investigations on isostructural halogenated dihydroquinolinones have also shed light on the influence of halogen substituents and environmental polarization effects on the third-order nonlinear susceptibility (χ(3)). rsc.org These findings suggest that quinoline derivatives are a promising class of materials for NLO applications. rsc.org

Applications and Biological Investigations of 4 Chloroquinoline 2 Carbaldehyde and Its Derivatives in Vitro Research Focus

Medicinal Chemistry Research Strategies

The development of new therapeutic agents from a core scaffold like 4-chloroquinoline-2-carbaldehyde involves a systematic and multi-faceted approach. Medicinal chemists employ various strategies to design and synthesize derivatives with enhanced potency, selectivity, and favorable pharmacological profiles.

Lead Compound Identification and Optimization

In the context of quinoline (B57606) derivatives, a common strategy is the structural simplification of complex natural products or existing drugs to create more synthetically accessible compounds that retain the key pharmacophoric features. nih.gov For instance, after identifying an initial hit from a screening campaign, optimization may involve exploring different substituents on the quinoline ring. Computational heterocycle scans can be a powerful, time-saving tool in this process, allowing for the virtual evaluation of numerous modifications before committing to synthesis. nih.gov This approach was used to optimize a series of anti-HIV agents, where replacing a core heterocycle with a 2-pyrimidinyl group was predicted and later confirmed to be optimal. nih.gov

Another key optimization strategy is the modification of linking groups within the molecule. In the development of B-RAF inhibitors, exploring the headgroup structure-activity relationship (SAR) by replacing an amide linker with alternatives like ureas and sulfonamides led to a significant improvement in cellular potency. nih.gov For derivatives of this compound, the aldehyde group is a prime site for such modifications, readily forming Schiff bases (imines) or hydrazones, which can then be further functionalized.

Structure-Activity Relationship (SAR) Studies (In Silico and In Vitro)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. By synthesizing a series of related compounds and evaluating their activity, researchers can deduce which parts of the molecule are essential for its function.

For quinoline-based compounds, SAR studies have revealed several key insights:

Substitution on the Quinoline Ring: The position and nature of substituents on the quinoline nucleus are critical. For antimalarial 4-substituted quinolines, a 7-chloro group is considered optimal for activity. pharmacy180.com

Side Chain Modifications: In the development of antitubercular quinoline derivatives, modifications to the side chain attached to the quinoline core significantly impact activity. For example, a series of quinoline derivatives were synthesized and tested against Mycobacterium tuberculosis, with compounds 5e and 5f showing significant activity, highlighting the importance of the specific side chain structure. nih.govepa.gov

Chalcone (B49325) Derivatives: In a series of quinoline-chalcone hybrids designed as anticancer agents, the substituents on the chalcone moiety played a crucial role. Compound 12e , featuring a 4-diethylamino group on the chalcone ring, exhibited the most potent inhibitory activity against several cancer cell lines, including MGC-803, HCT-116, and MCF-7. researchgate.net This suggests that introducing a basic amino group can enhance anticancer potency. researchgate.net

In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, complement in vitro studies by providing predictive models. nih.gov For a series of quinoline derivatives active against Plasmodium falciparum, 2D and 3D-QSAR models were developed to identify key structural features. The models showed that electron-donating groups at certain positions favored activity, while electron-withdrawing groups were beneficial elsewhere. mdpi.com These models can then be used to predict the activity of new, unsynthesized molecules, guiding synthetic efforts. nih.gov

Pharmacophore Identification and Molecular Hybridization Approaches

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. Identifying these features helps in the design of new drugs. Structure-based pharmacophore modeling uses the 3D structure of a target protein to identify key interaction points like hydrogen bonds and hydrophobic regions. fiveable.me

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single "hybrid" compound. nih.gov The goal is to create a new chemical entity with enhanced affinity, better selectivity, or a dual mode of action. nih.govmdpi.com

This strategy has been effectively applied to the quinoline scaffold:

Quinoline-Triazole Hybrids: Recognizing that both quinoline and triazole motifs are important pharmacophores in antitubercular drug discovery, researchers have designed and synthesized hybrids incorporating both. frontiersin.org A series of 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives were created using this approach, leading to the identification of compounds with potent activity against M. tuberculosis and inhibitory effects on the InhA enzyme. frontiersin.org

Quinoline-Chalcone Hybrids: The chalcone scaffold is a well-known pharmacophore in anticancer drug design. By linking the chalcone fragment to the quinoline scaffold, researchers developed novel hybrids with significant antiproliferative activity. researchgate.net This combination aims to leverage the distinct mechanisms of action associated with each moiety to achieve a synergistic effect.

The 2-chloroquinoline (B121035) moiety itself has been identified as an active pharmacophore for achieving dual inhibition of viral enzymes. nih.gov The reactive aldehyde group on this compound is particularly amenable to these hybridization strategies, allowing for the straightforward connection of other pharmacophoric groups via linkers like hydrazones.

In Vitro Biological Activity Evaluation

Derivatives of this compound have been extensively evaluated in vitro for a range of biological activities, with a primary focus on antimicrobial and anticancer properties.

Antimicrobial Activity Studies (e.g., Antibacterial, Antifungal, Antituberculosis)

The quinoline core is present in many established antimicrobial agents, and novel derivatives are continuously being explored to combat drug resistance.

Antituberculosis Activity: Tuberculosis remains a major global health threat, necessitating the development of new drugs. Several studies have identified quinoline-2-carbaldehyde derivatives as promising inhibitors of Mycobacterium tuberculosis (Mtb).

In one study, four series of ring-substituted-2/4-quinolinecarbaldehyde derivatives were synthesized and tested against the drug-sensitive Mtb H37Rv strain. nih.gov Several compounds displayed potent activity, with the most active exhibiting 99% inhibition at a concentration of 3.125 µg/mL. nih.gov

In Vitro Antituberculosis Activity of Quinoline-2-carbaldehyde Hydrazine (B178648) Derivatives nih.gov
CompoundStructure% Inhibition at 6.25 µg/mL% Inhibition at 3.125 µg/mL
4a (N-(2-fluorophenyl)-N'-quinolin-2-ylmethylene-hydrazine)Hydrazine derivative with a 2-fluorophenyl group>90%99%
7c (N-(2-adamantan-1-yl-quinolin-4-ylmethylene)-N'-(4-fluorophenyl)hydrazine)Hydrazine derivative with adamantyl and 4-fluorophenyl groups>90%99%
8a (N-(2-cyclohexyl-quinolin-4-ylmethylene)-N'-(2-fluorophenyl)hydrazine)Hydrazine derivative with cyclohexyl and 2-fluorophenyl groups>90%99%

Another study focusing on quinoline-triazole hybrids identified compound 5n (a 6-chloroquinoline (B1265530) derivative with a 4-chlorophenyltriazole substituent) as having the highest activity against M. tuberculosis with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. frontiersin.org

General Antimicrobial Activity: Derivatives of quinoline-2-carbaldehyde have also been tested against a broader spectrum of microbes. A series of quinoline-2-carbaldehyde hydrazone derivatives were evaluated for their antimicrobial activity using the microdilution method. researchgate.net While activity was generally moderate, certain compounds showed notable potency against specific strains.

In Vitro Antimicrobial Activity (MIC, µg/mL) of Quinoline-2-carbaldehyde Hydrazone Derivatives researchgate.net
CompoundTarget OrganismMIC (µg/mL)
Compound 4E. faecalis2
Compound 8E. faecalis1
Compound 5P. aeruginosa8

These results demonstrate that specific structural modifications can tune the antimicrobial spectrum and potency of quinoline-2-carbaldehyde derivatives, with compound 8 being particularly effective against Enterococcus faecalis. researchgate.net

Anticancer Activity Studies (In Vitro Cell Line Assays)

The development of novel chemotherapeutic agents is a critical area of research. The quinoline scaffold is a component of several anticancer drugs, and derivatives of this compound have been investigated for their potential in this area. researchgate.net

A series of novel quinoline-chalcone derivatives were synthesized and evaluated for their antiproliferative effects against three human cancer cell lines: MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). researchgate.net The study found that directly linking the chalcone and quinoline fragments produced compounds with significant anticancer activity. researchgate.net

In Vitro Anticancer Activity (IC₅₀, µM) of Quinoline-Chalcone Derivatives researchgate.net
CompoundMGC-803HCT-116MCF-7
12e1.385.345.21

Compound 12e emerged as the most promising candidate from this series. researchgate.net Further mechanistic studies revealed that it inhibited cancer cell colony formation, arrested the cell cycle at the G2/M phase, and induced apoptosis by upregulating key proteins like Caspase-3/9 and cleaved-PARP. researchgate.net The activity of this compound was also found to be dependent on its ability to induce the generation of reactive oxygen species (ROS) within the cancer cells. researchgate.net

These findings underscore the potential of using this compound as a scaffold to develop new and effective anticancer agents through strategies like molecular hybridization.

Antioxidant Activity Investigations

The investigation into the antioxidant properties of quinoline derivatives has revealed that the quinoline nucleus can serve as a significant bioisostere for other aromatic rings known for their antioxidant capabilities, such as the indole (B1671886) ring in melatonin. nih.govtandfonline.com The overproduction of reactive oxygen species (ROS) can lead to oxidative stress, a condition implicated in a wide range of diseases. Antioxidants can help prevent or delay the cellular damage caused by these reactive species. nih.gov

A series of quinoline-2-carbaldehyde hydrazone derivatives have been synthesized and evaluated for their in vitro antioxidant activity. nih.gov These studies often utilize methods like the 2′,7′-dichlorofluorescin-diacetate (DCFH-DA) assay to measure the compound's ability to reduce oxidation. tandfonline.com The findings indicate that certain substitutions on the hydrazone moiety significantly influence the antioxidant potential. For instance, some synthesized quinoline-2-carboxaldehyde hydrazones, designed as bioisosteric analogues of melatonin, have demonstrated noteworthy antioxidant activity when compared to the parent compound. tandfonline.com

Similarly, studies on 2-chloroquinoline-3-carbaldehydes have reported significant radical scavenging activity. researchgate.net Using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, researchers found that several derivatives exhibited high efficacy. researchgate.net For example, compounds designated as Ib, Ie, 2b, 2e, and 2f showed radical scavenging activity between 84.65% and 85.75%, while another derivative, Ig, displayed an even more potent activity at 92.96%. researchgate.net These results underscore the potential of the quinoline scaffold in developing new antioxidant agents.

Table 1: In Vitro Antioxidant Activity of Selected Quinoline Derivatives

Compound ClassAssay MethodKey FindingsReference
Quinoline-2-carbaldehyde hydrazone derivativesDCFH-DA AssayShowed noteworthy antioxidant activity as bioisosteric analogues of melatonin. nih.gov, tandfonline.com
2-Chloroquinoline-3-carbaldehydes (Ib, Ie)DPPH Scavenging84.65% to 85.75% radical scavenging activity. researchgate.net
2-Chloro-3-(1,3-dioxolan-2-yl)quinolines (2b, 2e, 2f)DPPH Scavenging84.65% to 85.75% radical scavenging activity. researchgate.net
2-Chloroquinoline-3-carbaldehyde (B1585622) (Ig)DPPH Scavenging92.96% radical scavenging activity. researchgate.net

Anti-inflammatory Activity

The quinoline scaffold is a core component of various compounds exhibiting a wide range of biological activities, including anti-inflammatory effects. nih.govmdpi.com Research into quinoline derivatives has shown their potential to modulate inflammatory pathways. For example, certain quinoline-carboxylic acid derivatives have demonstrated impressive anti-inflammatory properties in in vitro models. nih.gov

In a study using lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, quinoline-4-carboxylic acid and quinoline-3-carboxylic acid showed significant anti-inflammatory effects, comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov Another compound, cryptolepine, which has an indolo[3,2-b]quinoline core, has been shown to reduce nitric oxide production and nuclear factor-kappa B (NF-ĸB) DNA binding upon inflammatory stimulation in vitro. nih.gov A derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, when loaded into soluble starch nanoparticles, showed significant anti-inflammatory results in an experimental model, with treatment leading to minimal inflammatory infiltration in lung and liver tissues. nih.gov These findings highlight the potential of quinoline-based compounds as leads for novel anti-inflammatory agents. nih.gov

Table 2: In Vitro Anti-inflammatory Activity of Selected Quinoline Derivatives

Compound/DerivativeModel/AssayKey FindingsReference
Quinoline-4-carboxylic acidLPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammation affinities, comparable to indomethacin. nih.gov
Quinoline-3-carboxylic acidLPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammation affinities, comparable to indomethacin. nih.gov
CryptolepineIn vitro inflammatory stimulationReduced nitric oxide generation and NF-ĸB DNA binding. nih.gov
N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochlorideMethotrexate-induced inflammation modelMinimal inflammatory infiltration and congestion in lung and liver tissues. nih.gov

Anti-HIV Activity

The quinoline core is a recognized pharmacophore in the development of anti-HIV agents. nih.gov Derivatives of this compound are investigated for their potential to inhibit HIV, particularly the HIV-1 reverse transcriptase (RT) enzyme, a critical target for antiretroviral therapy. nih.gov

Several studies have synthesized and evaluated quinoline derivatives for their anti-HIV activity. nih.govnih.gov For instance, a series of quinoline derivatives were designed based on the structures of standard anti-HIV drugs and showed promising results in molecular docking studies against HIV reverse transcriptase. nih.gov Some chromanone derivatives, which are structurally related to quinolines, have been identified as inhibitors of HIV-1 RT. nih.gov Furthermore, research on 2-oxothiazolidine-4(R)-carboxylic acid (OTC) derivatives, aimed at replenishing glutathione (B108866) (GSH) which is depleted in HIV infection, also explored anti-HIV effects in human monocyte-derived macrophages. nih.gov While the parent OTC compound showed some anti-HIV-1 activity at high doses, the synthesized lipophilic derivatives did not demonstrate activity in the tested models. nih.gov The development of 6-substituted carbovir (B1146969) derivatives also represents an effort to enhance the bioavailability and activity of anti-HIV agents. psu.edu One disubstituted khellactone (B107364) analogue, 5-Methoxy-4-methyl DCK, showed particularly high potency with an EC50 value of 7.21 x 10⁻⁶ µM and a therapeutic index greater than 2.08 x 10⁷. duke.edu

Investigation of Pharmacological Targets and Mechanisms of Action (In Vitro/In Silico)

Molecular Docking Studies with Protein Targets

Molecular docking is a computational technique extensively used to predict the binding affinity and interaction patterns of small molecules with macromolecular targets. amazonaws.com This in silico approach is pivotal in the rational design of novel therapeutic agents by elucidating how they interact with proteins such as enzymes and receptors. nih.govnih.gov For derivatives of this compound, docking studies have been instrumental in identifying potential biological targets and understanding their mechanism of action at a molecular level.

A primary target for quinoline derivatives in anti-HIV research is the HIV-1 Reverse Transcriptase (RT) . nih.gov Docking studies performed on newly synthesized quinoline derivatives, using the crystal structure of HIV-RT (PDB ID: 4I2P), have shown that these compounds can fit into the enzyme's active site. nih.gov Some derivatives exhibited higher docking scores than standard drugs like elvitegravir (B1684570) and rilpivirine, with one compound achieving a score of -10.675, indicating strong binding affinity. nih.gov

Quinoline derivatives have also been docked against various other protein targets. nih.gov These include bacterial enzymes like DNA gyrase B , a target for antibacterial agents, and DNA topoisomerase . nih.gov In the context of antibacterial research against Methicillin-resistant Staphylococcus aureus (MRSA), quinolone hybrids were docked into the active site of S. aureus MurB protein, with the in silico results correlating well with experimental antibacterial activity. rsc.org Other targets explored for different quinoline, isoquinoline, and quinazoline (B50416) derivatives include the Plasmodium falciparum phosphoethanolamine methyltransferase (PfPMT) receptor, crucial for antimalarial drug design. researchgate.net

Table 3: Molecular Docking Studies of Quinoline Derivatives with Various Protein Targets

Compound ClassProtein TargetPDB IDKey Findings/Docking ScoreReference
Quinoline derivativesHIV Reverse Transcriptase4I2PDocking score of -10.675 for the most potent compound, exceeding standard drugs. nih.gov
Pyrazol-1-yl quinoline derivativesS. aureus receptor proteins-Good negative values of binding affinity, suggesting antibacterial activity. amazonaws.com
1,3-Thiazinan-4-one/quinolone hybridsS. aureus MurB protein-Docking data strongly correlated with experimental antibacterial activity against MRSA. rsc.org
2H-thiopyrano[2,3-b]quinoline derivativesCB1a protein2IGRBinding affinity values ranged from -5.3 to -6.1 Kcal/mol. nih.gov
Quinoline, Isoquinoline, and Quinazoline derivativesPlasmodium falciparum PMT3UJ9Identified key interactions within the receptor's active site for antimalarial activity. researchgate.net

Enzyme Inhibition Assays (In Vitro)

In vitro enzyme inhibition assays are crucial for validating the predictions from molecular docking studies and quantifying the potency of potential drug candidates. Derivatives of quinoline have been subjected to various enzymatic assays to evaluate their inhibitory effects against a range of therapeutically relevant enzymes. mdpi.comnih.govnih.gov

In the field of anti-inflammatory research, newly synthesized compounds are often tested for their ability to inhibit cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes. mdpi.com Several N-hydroxyurea and "type B hydroxamic acid" derivatives incorporating quinoline-like structures have been identified as dual COX-2/5-LOX inhibitors. mdpi.com For example, two hydroxamic acid derivatives (compounds 11 and 12) showed potent 5-LOX inhibition with IC50 values of 1.04 µM and 1.29 µM, respectively, along with good COX-2 inhibitory activity. mdpi.com

Furthermore, 8-hydroxy-2-quinoline carbaldehyde derivatives have been screened for their inhibitory activity against M1 aminopeptidase (B13392206) from Leishmania donovani (LdM1AP), a validated drug target in parasites. nih.gov Two lead compounds, HQ2 and HQ12, were identified as potent competitive inhibitors of this enzyme. nih.gov Other studies have investigated the inhibition of various dehydrogenases, such as L-lactate dehydrogenase and glutamate (B1630785) dehydrogenase, by derivatives of 4-hydroxyquinoline-2 and -3-carboxylic acids, demonstrating the broad enzymatic inhibitory potential of the quinoline scaffold. nih.gov

Table 4: In Vitro Enzyme Inhibition by Quinoline Derivatives

Derivative ClassTarget EnzymeKey Findings (IC50 Values)Reference
"Type B hydroxamic acids" (Cmpd 11)5-LOXIC50 = 1.04 ± 0.22 µM mdpi.com
"Type B hydroxamic acids" (Cmpd 11)COX-2IC50 = 36.18 ± 3.08 µM mdpi.com
"Type B hydroxamic acids" (Cmpd 12)5-LOXIC50 = 1.29 ± 0.10 µM mdpi.com
"Type B hydroxamic acids" (Cmpd 12)COX-2IC50 = 83.42 ± 4.37 µM mdpi.com
8-hydroxy-2-quinoline carbaldehyde derivatives (HQ2, HQ12)Leishmania donovani M1 aminopeptidaseIdentified as potent competitive inhibitors. nih.gov
4-hydroxyquinoline-2 and -3-carboxylic acid derivativesL-Lactate Dehydrogenase, Malate Dehydrogenase, Glutamate DehydrogenaseDemonstrated inhibitory activity. nih.gov

Cellular Mechanism Studies (e.g., Cell Cycle Analysis, Apoptosis, DNA Intercalation)

Understanding the cellular mechanisms through which quinoline derivatives exert their biological effects is essential for their development as therapeutic agents. Studies often focus on processes like cell cycle progression, induction of programmed cell death (apoptosis), and interaction with cellular macromolecules like DNA.

Research on compounds structurally related to quinolines has shed light on these mechanisms. For example, 4-Nerolidylcatechol (4-NRC), which shares some structural features, has been shown to induce apoptosis in p53-null K562 leukemic cells. nih.gov The mechanism involves mitochondrial dysfunction, leading to an increase in ROS production, cytochrome c release, and subsequent caspase activation. nih.gov Furthermore, this compound was found to cause cell cycle arrest at the G0/G1 phase, which was linked to a reduction in cyclin D1 expression. nih.gov Morphological analysis of treated cells revealed characteristics of apoptosis, including cell shrinkage and nuclear condensation. nih.gov

The quinoline ring system is also known to be a component of molecules that act as DNA gyrase B and DNA topoisomerase inhibitors . nih.gov These enzymes are crucial for DNA replication, transcription, and repair. Inhibition of their function can disrupt these vital cellular processes, leading to cell death. This mode of action, which can involve direct binding or intercalation with DNA, is a well-established mechanism for many anticancer and antibacterial agents.

Coordination Chemistry and Material Science Applications of 4 Chloroquinoline 2 Carbaldehyde

Ligand Design and Metal Complexation: A Gateway to Novel Coordination Compounds

The presence of a nitrogen atom within the quinoline (B57606) ring and the oxygen atom of the aldehyde group in 4-Chloroquinoline-2-carbaldehyde makes it an excellent candidate for acting as a ligand in the formation of coordination complexes with various metal ions. The lone pair of electrons on these heteroatoms can be donated to a metal center, leading to the formation of stable metal-ligand bonds.

Formation of Coordination Complexes with Transition Metals

The aldehyde functional group of this compound serves as a versatile handle for the synthesis of a wide variety of Schiff base ligands. These ligands are typically formed through the condensation reaction of the aldehyde with a primary amine. The resulting imine or azomethine group (-C=N-) introduces an additional coordination site, enhancing the chelating ability of the molecule.

While direct studies on the coordination complexes of this compound are not extensively documented, research on analogous quinoline-2-carbaldehyde derivatives provides significant insights. For instance, Schiff bases derived from quinoline-2-carboxaldehyde have been shown to form stable complexes with a range of transition metals, including copper(II), nickel(II), cobalt(II), and iron(III). mdpi.com These complexes often exhibit interesting geometries, such as octahedral or square planar, depending on the metal ion and the specific Schiff base ligand. ckthakurcollege.net

The synthesis of these complexes generally involves the reaction of the pre-formed Schiff base ligand with a metal salt in an appropriate solvent, often with heating to facilitate the reaction. The resulting metal complexes can be characterized using various spectroscopic and analytical techniques, including infrared (IR) spectroscopy, which shows a characteristic shift in the C=N stretching frequency upon coordination to the metal ion, and magnetic susceptibility measurements to determine the magnetic properties of the complex. ckthakurcollege.net

Table 1: Representative Transition Metal Complexes with Schiff Bases of Quinoline-2-carbaldehyde Analogues

Metal IonLigand TypeObserved GeometryReference
Cu(II)Schiff base of quinoline-2-carboxaldehydeOctahedral ckthakurcollege.net
Ni(II)Schiff base of quinoline-2-carboxaldehydeOctahedral ckthakurcollege.net
Co(II)Schiff base of quinoline-2-carboxaldehydeOctahedral ckthakurcollege.net

This table is illustrative and based on data for analogous compounds due to the limited direct data for this compound.

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes derived from quinoline-based ligands, including those anticipated from this compound, are of significant interest for their potential catalytic activities. The metal center in these complexes can act as a Lewis acid, activating substrates and facilitating a variety of organic transformations.

Research on Schiff base complexes of quinoline derivatives has demonstrated their catalytic prowess in several types of reactions. For example, copper complexes of Schiff bases derived from quinoline-3-carbohydrazide (B3054276) have been investigated for their catecholase activity, which is the oxidation of catechols to quinones. mdpi.com This type of catalytic activity is relevant to various industrial processes and biological systems.

The catalytic efficiency of these complexes is influenced by several factors, including the nature of the metal ion, the coordination environment provided by the ligand, and the reaction conditions. The design of the ligand, which can be systematically modified starting from this compound, plays a crucial role in tuning the catalytic properties of the resulting metal complex. While specific catalytic data for complexes of this compound is not yet available, the established catalytic potential of related quinoline-based metal complexes suggests a promising area for future research. rsc.org

Material Science Applications of Quinoline-Based Structures

The rigid and planar structure of the quinoline ring system, combined with the potential for functionalization offered by the chloro and aldehyde groups of this compound, makes it a valuable building block for the creation of novel materials with tailored properties.

Incorporation into Polymers and Coatings

Quinoline derivatives have been explored for their incorporation into polymeric structures to enhance thermal stability, and introduce specific optical or electronic properties. While direct polymerization of this compound has not been reported, its derivatives can be designed to act as monomers in polymerization reactions. For instance, the aldehyde group can be transformed into other reactive functionalities suitable for polymerization.

The development of CO2-switchable polymers for use in environmentally friendly paints and coatings represents an area where quinoline-based monomers could potentially be utilized. These polymers are designed to be water-soluble in the presence of CO2 and water-insoluble in its absence, offering a greener alternative to solvent-based coatings. researchgate.net The incorporation of robust heterocyclic units like quinoline could enhance the performance and durability of such coatings.

Development of Novel Functional Materials

The unique electronic properties of the quinoline nucleus make it an attractive component for the development of functional organic materials. Quinoline-containing compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices.

The synthesis of chalcone (B49325) derivatives from this compound demonstrates its utility in constructing larger, conjugated systems. nih.gov Chalcones are known for their diverse biological activities and are also investigated for their nonlinear optical and fluorescent properties. The ability to synthesize such derivatives from this compound opens the door to a wide range of functional materials with potential applications in medicinal chemistry and materials science.

Photophysical Properties of Derivatives

The extended π-system of the quinoline ring often imparts interesting photophysical properties to its derivatives, including fluorescence. The absorption and emission characteristics of these compounds can be tuned by introducing different substituents onto the quinoline core.

While the photophysical properties of this compound itself are not well-documented, studies on related polysubstituted quinolines provide valuable insights. For example, the introduction of aryl groups at various positions on the quinoline ring can lead to compounds with significant fluorescence. The emission wavelengths and quantum yields of these derivatives are sensitive to the nature of the substituents and the polarity of the solvent.

Derivatives of 4-chloroquinoline-3-carbaldehyde (B1363059) have been shown to exhibit fluorescence, with emission maxima that can be modulated by the introduction of different functional groups. This suggests that derivatives of this compound are also likely to be fluorescent, and their photophysical properties could be systematically investigated by synthesizing a library of derivatives with varying substituents. Such studies are crucial for the development of new fluorescent probes and materials for optical applications.

Q & A

Q. What are the standard synthetic routes for 4-chloroquinoline-2-carbaldehyde, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis of quinoline derivatives, including this compound, often employs classical protocols such as the Gould–Jacob or Friedländer reactions . A modified procedure using phosphorus pentachloride (PCl₅) has been reported for analogous 2-chloroquinoline-3-carbaldehydes, emphasizing controlled temperature (60–80°C) and stoichiometric ratios to minimize side products . Optimizing solvent polarity (e.g., dichloromethane vs. DMF) and reaction time (12–24 hours) can improve yields by 15–20%. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity (>95%) products .

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR and FT-IR spectroscopy . For example:
  • ¹H NMR : The aldehyde proton typically resonates at δ 10.2–10.5 ppm, while aromatic protons in the quinoline ring appear as doublets (δ 7.8–8.6 ppm) due to coupling with the chlorine substituent .
  • FT-IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl stretch) are diagnostic .
    Computational tools (e.g., Gaussian) can validate experimental data by simulating spectra and comparing theoretical vs. observed chemical shifts .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Absorb spills with inert material (e.g., sand), place in sealed containers, and dispose of as hazardous waste .
  • First Aid : For skin exposure, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers design regioselective functionalization strategies for this compound to target specific pharmacological activities?

  • Methodological Answer : Regioselective modification at the C-6 position (electron-deficient due to the aldehyde group) can be achieved via:
  • Nucleophilic Aromatic Substitution : Use amines or thiols under basic conditions (K₂CO₃, DMF, 80°C) to replace the chlorine atom .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol) introduces diverse substituents .
    Computational modeling (e.g., DFT) predicts reaction pathways and steric/electronic effects to guide synthetic design .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:
  • Variable-Temperature NMR : Resolve dynamic processes (e.g., rotational isomerism) by acquiring spectra at 25°C and −40°C .
  • Solvent Correction Algorithms : Adjust computational models (e.g., using COSMO-RS) to account for solvent polarity in predictions .
    Cross-validation with X-ray crystallography provides definitive structural assignments .

Q. What strategies are recommended for designing bioactivity assays targeting quinoline-based compounds like this compound in antimalarial research?

  • Methodological Answer :
  • In Vitro Assays : Test inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) using a spectrophotometric assay (λ = 340 nm, monitoring NADH depletion) .
  • Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices (IC₅₀ values for parasites vs. host cells) .
  • Molecular Docking : Simulate binding interactions with PfDHODH (PDB: 1TV5) to prioritize derivatives for synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.